

Part 1: Core Identification and Physicochemical Properties

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Compound of Interest

Compound Name: 2-(2-Oxopropoxy)benzotrile

CAS No.: 49615-91-0

Cat. No.: B2771291

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2-(2-Oxopropoxy)benzotrile is classified as a rare chemical intermediate. Its structure incorporates three key functional groups: an ortho-substituted benzotrile, a propanone (acetone) moiety, and an ether linkage. This unique combination makes it a subject of interest for creating novel molecular scaffolds.

Chemical Identity

The fundamental identifiers for this compound are summarized below for unambiguous characterization.

Identifier	Value	Source
CAS Number	49615-91-0	
Molecular Formula	C ₁₀ H ₉ NO ₂	[1]
Molecular Weight	175.19 g/mol	Calculated
Monoisotopic Mass	175.06332 Da	[1]
IUPAC Name	2-(2-oxopropoxy)benzotrile	
SMILES	<chem>CC(=O)COC1=CC=CC=C1C#N</chem>	[1]
InChI	InChI=1S/C10H9NO2/c1-8(12)7-13-10-5-3-2-4-9(10)6-11/h2-5H,7H2,1H3	[1]
InChIKey	GOFWLYXRIRQRBK-UHFFFAOYSA-N	[1]

Physicochemical Properties

The physical and chemical properties dictate the compound's behavior in various experimental conditions. The data below is derived from safety data sheets and predictive models.

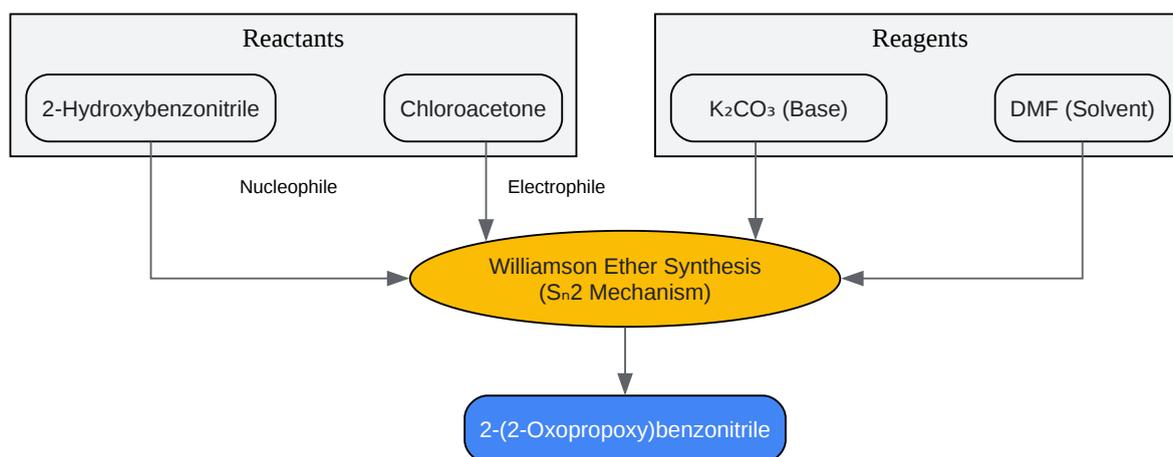
Property	Value	Method/Source
Boiling Point	191 °C (376 °F)	Literature
Partition Coefficient (log P)	1.5 (at 20 °C)	OECD Test Guideline 107
Chemical Stability	The product is chemically stable under standard ambient conditions (room temperature).	Safety Data Sheet
Reactivity Notes	Forms explosive mixtures with air on intense heating. Hygroscopic.	Safety Data Sheet

Part 2: Proposed Synthesis and Purification

While **2-(2-Oxopropoxy)benzonitrile** is available commercially as a research chemical, a reliable synthetic protocol is essential for researchers who may need to produce it in-house or create derivatives. The most logical and direct approach is the Williamson ether synthesis, a cornerstone reaction in organic chemistry. This involves the O-alkylation of a phenol with an alkyl halide.

Causality of Experimental Design: The chosen pathway leverages the nucleophilicity of the phenoxide ion generated from 2-hydroxybenzonitrile. 2-Hydroxybenzonitrile (also known as salicylonitrile) is an ideal starting material due to the phenolic hydroxyl group.[2][3]

Chloroacetone (1-chloro-2-propanone) is selected as the alkylating agent to introduce the desired 2-oxopropyl group. A weak base, such as potassium carbonate, is sufficient to deprotonate the phenol without hydrolyzing the nitrile, and a polar aprotic solvent like dimethylformamide (DMF) is used to facilitate the S_N2 reaction. This method is adapted from established protocols for the similar O-alkylation of hydroxybenzonitriles.[4]



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Caption: Proposed Williamson Ether Synthesis Pathway.

Experimental Protocol: Synthesis of 2-(2-Oxopropoxy)benzonitrile

- Setup: To a dry 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-hydroxybenzonitrile (10.0 g, 83.9 mmol, 1.0 equiv.).
- Reagent Addition: Add anhydrous potassium carbonate (23.2 g, 167.9 mmol, 2.0 equiv.) and dimethylformamide (DMF, 100 mL).
- Initiation: Begin stirring the suspension. Add chloroacetone (7.9 mL, 100.7 mmol, 1.2 equiv.) dropwise at room temperature. Rationale: Adding the alkylating agent slowly helps control any initial exotherm.
- Reaction: Heat the reaction mixture to 80 °C using an oil bath and maintain for 4-6 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting 2-hydroxybenzonitrile is consumed.
- Work-up: After the reaction is complete, cool the mixture to room temperature. Pour the contents into a beaker containing ice-cold water (500 mL). A precipitate should form.
- Isolation: Stir the aqueous suspension for 30 minutes to ensure complete precipitation. Collect the solid product by vacuum filtration using a Büchner funnel.
- Washing: Wash the crude solid with deionized water (2 x 100 mL) to remove DMF and inorganic salts, followed by a small amount of cold hexane to remove non-polar impurities.^[4]
- Purification: The crude product can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) or by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure product.
- Drying: Dry the purified product under vacuum to remove residual solvents.

Part 3: Analytical Characterization

It is important to note that Sigma-Aldrich, a primary supplier, does not collect or provide specific analytical data for this product, designating it for early discovery research. Therefore, the buyer assumes responsibility for confirming the product's identity and purity. The following section

outlines the expected analytical data that serves as a self-validating system for researchers who synthesize or procure this compound.

Technique	Expected Results for C ₁₀ H ₉ NO ₂
¹ H NMR	δ ~2.2-2.3 ppm (s, 3H): Methyl protons (-C(O)CH ₃). δ ~4.7-4.8 ppm (s, 2H): Methylene protons (-OCH ₂ C(O)-). δ ~7.0-7.8 ppm (m, 4H): Aromatic protons (Ar-H). The ortho/meta/para protons will exhibit a complex multiplet pattern.
¹³ C NMR	δ ~26-28 ppm: Methyl carbon (-C(O)CH ₃). δ ~70-72 ppm: Methylene carbon (-OCH ₂ C(O)-). δ ~115-117 ppm: Nitrile carbon (-C≡N). δ ~112-160 ppm: Six distinct aromatic carbon signals. δ ~200-205 ppm: Ketone carbonyl carbon (-C=O).
FT-IR (ATR)	~2220-2230 cm ⁻¹ : Strong, sharp absorbance from the nitrile (C≡N) stretch. ^[5] ~1715-1730 cm ⁻¹ : Strong, sharp absorbance from the ketone carbonyl (C=O) stretch.~1250-1280 cm ⁻¹ & ~1020-1050 cm ⁻¹ : Absorbances corresponding to the aryl-alkyl ether (Ar-O-C) stretches.~1450-1600 cm ⁻¹ : Several peaks for aromatic C=C stretching.~3050-3100 cm ⁻¹ : Aromatic C-H stretching.
Mass Spec. (EI)	m/z = 175: Molecular ion peak [M] ⁺ .m/z = 132: Fragment corresponding to the loss of the acetyl group (-COCH ₃).m/z = 43: Fragment corresponding to the acetyl cation [CH ₃ CO] ⁺ .
Mass Spec. (ESI)	Predicted m/z for [M+H] ⁺ is 176.07060. ^[1] Predicted m/z for [M+Na] ⁺ is 198.05254. ^[1]

Part 4: Safety, Handling, and Storage

Proper handling and storage are paramount for ensuring laboratory safety and maintaining the integrity of the compound.

Hazard Identification

2-(2-Oxopropoxy)benzotrile is classified with the following hazards according to the Globally Harmonized System (GHS).

- H227: Combustible liquid.
- H302 + H312: Harmful if swallowed or in contact with skin.

Signal Word: Warning

Recommended Handling and Personal Protective Equipment (PPE)

- Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood.
- Personal Protective Equipment:
 - Wear protective gloves (e.g., nitrile rubber).
 - Wear safety glasses with side-shields or chemical splash goggles.
 - Wear a lab coat.
- Hygiene: Wash hands and skin thoroughly after handling. Do not eat, drink, or smoke when using this product. Avoid substance contact and inhalation of vapors.

Storage Conditions

- Store in a tightly closed container.
- Keep in a cool, dry, and well-ventilated place.
- The compound is noted to be hygroscopic; therefore, handle and store under an inert gas (e.g., nitrogen or argon).
- Keep away from heat, sparks, open flames, and hot surfaces.

Part 5: Reactivity and Potential Applications

The utility of **2-(2-Oxopropoxy)benzotrile** in synthetic chemistry stems from the distinct reactivity of its functional groups.

Caption: Reactivity map of **2-(2-Oxopropoxy)benzotrile**.

- **Nitrile Group:** The cyano group is a versatile functional handle. It can be hydrolyzed under acidic or basic conditions to form a carboxylic acid or an amide.^[6] It can also be reduced to a primary amine (aminomethyl group), providing a route to different classes of compounds.
- **Ketone Group:** The carbonyl group is electrophilic and susceptible to nucleophilic attack. This allows for a wide range of classical ketone reactions, including Grignard reactions, Wittig reactions, and reductive amination. The adjacent α -protons on the methyl group are acidic and can be removed to form an enolate, enabling aldol-type reactions and α -halogenation.
- **Aromatic Ring:** The benzene ring can undergo electrophilic aromatic substitution. The combined effect of the ortho-alkoxy group (activating) and the ortho-cyano group (deactivating) will direct incoming electrophiles to specific positions on the ring, offering pathways for further functionalization.

Given these reactive sites, **2-(2-Oxopropoxy)benzotrile** is a promising precursor for the synthesis of heterocyclic compounds, which are core structures in many pharmaceuticals.^[4] For instance, transformation of the nitrile and ketone groups could facilitate cyclization reactions to form novel quinazolines, benzodiazepines, or other fused-ring systems of medicinal interest.^[7]

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